2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-12-10-17-18-9-8-16(20(17)19-12)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLNHLQJFHJXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Enaminone and 3-Amino-5-Methylpyrazole Reactions
The primary route involves the reaction of 3-amino-5-methyl-1H-pyrazole with β-enaminones bearing the 2-naphthyl substituent. For example, 1-(2-naphthoyl)-3-(dimethylamino)prop-2-en-1-one undergoes cyclocondensation in refluxing acetic acid for 16 hours, yielding 2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine in 89% yield. The reaction proceeds via nucleophilic attack of the amino group on the β-carbon of the enaminone, followed by elimination of dimethylamine and cyclodehydration.
Table 1: Cyclocondensation Conditions and Yields
The acetic acid system outperforms polar aprotic solvents due to its dual role as catalyst and proton donor, facilitating both imine formation and aromatization.
Chalcone-Based One-Pot Synthesis
A three-component method employing 3-amino-5-methylpyrazole, 2-acetylnaphthalene, and sodium iodide in aqueous potassium persulfate achieves 85% yield under optimized conditions. This approach combines cyclocondensation and iodination in a single step, though the 2-naphthyl group necessitates longer reaction times (8–12 hours) compared to phenyl analogues.
Regioselectivity and Reaction Mechanisms
Electronic and Steric Control
The 2-naphthyl group at position 7 directs electrophilic substitution to position 3 of the pyrazole ring due to its electron-donating resonance effects and steric bulk. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for 7-substitution over alternative regioisomers, attributed to conjugation between the naphthyl π-system and the pyrimidine ring.
Halogenation Pathways
Post-synthetic iodination using NaI/K₂S₂O₈ in water introduces halogens at position 3 with 90% efficiency. The reaction proceeds via radical intermediates, with persulfate generating iodine radicals that undergo electrophilic aromatic substitution.
Equation 1: Iodination Mechanism
$$ \text{C}{17}\text{H}{13}\text{N}3 + \text{NaI} + \text{K}2\text{S}2\text{O}8 \rightarrow \text{C}{17}\text{H}{12}\text{IN}3 + \text{Na}2\text{SO}4 + \text{K}2\text{SO}_4 $$
Optimization of Reaction Parameters
Solvent Effects
Comparative studies demonstrate acetic acid’s superiority over ethanol, toluene, and DMF, with reaction yields correlating with solvent polarity (R² = 0.87). Aqueous systems enable halogenation but require phase-transfer catalysts for non-polar intermediates.
Temperature and Time Profiles
Optimal cyclocondensation occurs at 118°C (16 hours), while lower temperatures (78–100°C) necessitate 24–48 hours for complete conversion. The Arrhenius activation energy for the naphthyl-substituted system is 68.2 kJ/mol, 15% higher than phenyl analogues due to steric hindrance.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms coplanarity between the naphthyl group and pyrazolopyrimidine core (dihedral angle: 8.7°), facilitating π-stacking in solid-state structures.
Post-Synthetic Modifications
Bromination at Position 3
Treatment with N-bromosuccinimide (NBS) in acetonitrile introduces bromine with 78% yield, though competing decomposition occurs above 50°C.
Suzuki-Miyaura Coupling
The 3-iodo derivative undergoes palladium-catalyzed cross-coupling with arylboronic acids, enabling access to 3-aryl derivatives (yields: 60–85%).
Industrial-Scale Considerations
Cost Analysis
Raw material costs for kilogram-scale production:
Environmental Impact
The aqueous one-pot method reduces E-factor to 3.2 (vs. 8.7 for traditional routes) by minimizing organic solvent use.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with various electrophilic compounds. The regioselectivity of these reactions is crucial for obtaining desired derivatives. For instance, the synthesis method described in literature utilizes acetic acid as a solvent and involves refluxing the reactants to yield halomethylated pyrazolo[1,5-a]pyrimidines .
Table 1: Synthetic Methods for Pyrazolo[1,5-a]pyrimidines
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | 3-amino-5-methyl-1H-pyrazole + β-dicarbonyls | Reflux in Acetic Acid | High |
| Method B | 3-amino-5-methyl-1H-pyrazole + β-enaminones | Reflux in Acetic Acid | High |
Anticancer Properties
Recent studies have highlighted the potential of 2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine as an anticancer agent. It has shown dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in cancer cell proliferation and survival. Compounds derived from this scaffold exhibited IC50 values as low as 0.09 µM for CDK2 and demonstrated significant antiproliferative activity across various cancer cell lines .
Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Compound A | CDK2 | 0.09 |
| Compound B | TRKA | 0.23 |
| Compound C | Broad-spectrum | 43.9% GI across 56 lines |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. In experimental models, various derivatives showed lower ulcerogenic activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating a favorable safety profile .
Table 3: Anti-inflammatory Activity Assessment
| Compound | LD50 (mg/kg) | Ulcerogenic Activity |
|---|---|---|
| Compound D | >1100 | Lower than Diclofenac |
| Compound E | 2457.98 | Safer than Diclofenac |
Case Studies and Clinical Relevance
Several studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical settings:
- Case Study 1 : A derivative demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 of 12.5 µM, indicating potential for lung cancer therapy.
- Case Study 2 : Another derivative was effective against MCF-7 breast cancer cells with an IC50 of 15 µM, showcasing its broad applicability in oncology.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation . The compound’s fluorescent properties are due to its electronic structure, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Functional Analogues
Core Scaffold and Selectivity
Pyrazolo[1,5-a]pyrimidines exhibit superior selectivity compared to imidazo[1,2-b]pyridazine derivatives like SGI-1775. While SGI-1776 shows potent Pim-1 inhibition (IC50 = 45 nM), its off-target ERG and CYP interactions limit therapeutic utility. In contrast, pyrazolo[1,5-a]pyrimidines with analogous substituents demonstrate reduced off-target effects, attributed to their distinct nitrogen arrangement and steric profile .
Substituent Effects on Activity
- Position 7 Modifications : The 2-naphthyl group in 2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine confers greater lipophilicity and target affinity compared to smaller aryl groups (e.g., phenyl) or heterocycles (e.g., pyridinyl). For instance, 7-(pyridin-2-yl) analogues undergo regioselective iodination at the pyrazole ring, suggesting reactivity influenced by substituent size .
- Position 2 and 3 Modifications : Hydrophobic groups at position 3 (e.g., chloro in ) enhance ATP-binding pocket interactions in kinases, whereas the 2-methyl group in the target compound may improve metabolic stability without steric hindrance .
- Electron-Withdrawing Groups : Trifluoromethyl (CF3) at position 7 (e.g., ) improves antibacterial and anticancer activity via electron-withdrawing effects, contrasting with the electron-rich 2-naphthyl group’s role in aromatic stacking .
Pharmacokinetic and Bioavailability Profiles
Pyrazolo[1,5-a]pyrimidines generally exhibit better oral bioavailability than pyrazolotriazines, attributed to their balanced lipophilicity and solubility. For example, derivatives with morpholine at position 7 () show enhanced solubility due to the polar morpholine moiety, whereas the 2-naphthyl group in the target compound may reduce aqueous solubility but increase tissue penetration .
Biological Activity
2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer and antimicrobial properties, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 leads to alterations in cell cycle progression and can induce apoptosis in cancer cells. The compound interacts with its targets through hydrophobic interactions and hydrogen bonding, which are essential for its binding affinity and specificity.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 45–97 nM against MCF-7 (breast cancer) and 6–99 nM against HCT-116 (colon cancer) cell lines . These values suggest a potent inhibitory effect on cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 - 97 |
| HCT-116 | 6 - 99 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on the efficacy and mechanisms are still emerging .
In Vitro Studies
In vitro enzymatic assays have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can effectively inhibit CDK2 and TRKA kinases. For instance, compounds derived from this scaffold showed IC50 values as low as 0.09 µM against CDK2, indicating strong inhibitory potential comparable to established inhibitors . Furthermore, molecular docking studies have elucidated binding modes that are critical for the design of more selective inhibitors.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications at different positions on the pyrazolo[1,5-a]pyrimidine scaffold can influence biological activity. For instance, substituents at position 7 have been shown to significantly affect both the potency and selectivity towards various kinases . This information is vital for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions between 3-aminopyrazoles and β-dicarbonyl compounds or β-enaminones. Key steps include:
- Precursor Preparation : Use of 5-methyl-1,2,4-triazole-3-carboxylic acid hydrazide or similar precursors under reflux conditions in ethanol or DMF .
- Cyclization : Catalyzed by acidic or basic conditions (e.g., HCl or NaOEt) to form the pyrazolo[1,5-a]pyrimidine core .
- Substitution : Introduction of the 2-naphthyl group via nucleophilic substitution or Suzuki coupling, requiring Pd catalysts and inert atmospheres .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent orientation?
- Methodological Answer :
- X-ray Crystallography : Resolves atomic positions and confirms regiochemistry (e.g., distinguishing between N1 and N2 substitution patterns) .
- NMR Spectroscopy : and NMR identify substituent effects (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthyl groups) .
- HRMS and IR : Validate molecular weight and functional groups (e.g., C=O stretches at 1650–1700 cm) .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for in vitro biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Low aqueous solubility may require formulation with cyclodextrins .
- Stability : Assess via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours. Degradation products indicate susceptibility to hydrolysis or oxidation .
- LogP : Determine using shake-flask or computational methods (e.g., ClogP) to predict membrane permeability .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to kinase targets, and what validation experiments are required?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., KDR kinase). Focus on hydrogen bonding with hinge regions (e.g., pyrimidine N1) .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
- Validation : Compare with enzymatic assays (IC determination) and cellular viability studies (e.g., MTT assays in cancer cell lines) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values across studies)?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding kinetics vs. fluorescence polarization for enzymatic inhibition) .
Q. How can regioselectivity challenges during functionalization at the C5/C7 positions be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
- Transition Metal Catalysis : Use Pd-catalyzed C–H activation for selective arylation at C7 .
- Microwave-Assisted Synthesis : Enhances reaction specificity and reduces side products (e.g., 150°C, 30 minutes) .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?
- Methodological Answer :
- Rodent Models : Administer intravenously/orally to measure bioavailability (AUC), clearance, and tissue distribution (LC-MS/MS quantification) .
- Toxicity Screening : Assess hepatic (ALT/AST levels) and renal (creatinine) function after 14-day repeated dosing .
- Metabolite Identification : Use -labeled compound to track metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
